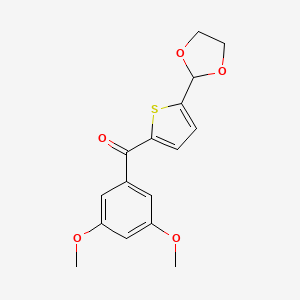

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Descripción general

Descripción

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a dimethoxybenzoyl group and a dioxolane ring attached to the thiophene core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Core: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Dimethoxybenzoyl Group: This step may involve Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Attachment of the Dioxolane Ring: This can be done through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the dimethoxybenzoyl moiety, potentially forming alcohols.

Substitution: Electrophilic substitution reactions can take place on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the compound's potential as an inhibitor of the polyketide synthase 13 (Pks13) enzyme, which is essential for the survival of Mycobacterium tuberculosis. The inhibition of Pks13 represents a novel approach to combating tuberculosis, particularly in strains resistant to current therapies. In a high-throughput screening campaign involving over 150,000 compounds, derivatives of 2-(3,5-dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene were identified as promising candidates due to their potent antitubercular activity (minimum inhibitory concentration < 1 μM) and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles .

Structure-Activity Relationship Studies

Table 1 summarizes the modifications made to the dimethoxyphenyl group of related compounds and their corresponding biological activities against the Pks13 enzyme.

| Compound ID | Modification | MIC (μM) | Comments |

|---|---|---|---|

| 50 | Oxadiazole-based modification | < 1 | Improved potency with no hERG liabilities |

| 19 | Removed one methoxy group | > 10 | Reduced potency but better stability |

| 6 | Benzoic acid derivative | < 5 | Good metabolic stability |

Material Science

Organic Photovoltaics

The unique electronic properties of thiophene derivatives make them suitable candidates for organic photovoltaic materials. The incorporation of the dioxolane moiety enhances solubility and film-forming properties, which are critical for device fabrication. Research indicates that films made from this compound exhibit improved charge transport properties compared to traditional materials .

Conductive Polymers

The compound also shows promise in the development of conductive polymers. Its ability to form stable radical cations makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The integration of this compound into polymer matrices has resulted in enhanced conductivity and stability under operational conditions .

Organic Synthesis

Synthesis of Novel Derivatives

The synthetic versatility of this compound allows for the generation of various derivatives that can be tailored for specific applications. For instance, modifications at the benzoyl position have led to compounds with varying degrees of biological activity and solubility characteristics. This adaptability is crucial in the design of targeted drug delivery systems where solubility and bioavailability are paramount .

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(3,5-Dimethoxybenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.

5-(1,3-Dioxolan-2-YL)thiophene:

Uniqueness

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the dimethoxybenzoyl group and the dioxolane ring, which may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound belonging to the thiophene class, characterized by its unique structure that includes a dimethoxybenzoyl group and a dioxolane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C16H16O5S

- Molecular Weight : 320.36 g/mol

- CAS Number : 898779-13-0

- IUPAC Name : (3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiophene Core : Methods such as the Gewald reaction.

- Introduction of the Dimethoxybenzoyl Group : Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride.

- Attachment of the Dioxolane Ring : Cyclization involving a diol and an aldehyde or ketone under acidic conditions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In a study involving various synthesized compounds, several demonstrated cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7 using the SRB assay. The most active compounds showed IC50 values lower than standard drugs like doxorubicin .

The mechanism through which this compound exerts its effects may involve:

- Interaction with specific molecular targets such as enzymes or receptors.

- Modulation of biological pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to structurally similar compounds. For example:

- 2-(3,5-Dimethoxybenzoyl)thiophene lacks the dioxolane ring and may exhibit different reactivity and biological effects.

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-(3,5-Dimethoxybenzoyl)thiophene | No dioxolane ring | Lower anticancer activity |

| 5-(1,3-Dioxolan-2-YL)thiophene | Missing dimethoxy group | Different pharmacological profile |

Case Studies

Several case studies have highlighted the potential applications of thiophene derivatives in cancer treatment:

- A recent study demonstrated that thiophene-based compounds could inhibit EGFR activity and induce apoptosis in cancer cells through various pathways including mitochondrial apoptosis mechanisms .

Antibacterial and Antifungal Activity

While primary research has focused on anticancer properties, preliminary investigations into the antibacterial and antifungal activities of similar dioxolane derivatives suggest potential efficacy against certain bacterial strains. Compounds with dioxolane structures have shown promising results against Staphylococcus aureus and Candida albicans .

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-3-4-14(22-13)16-20-5-6-21-16/h3-4,7-9,16H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYXAPDSDQLRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641978 | |

| Record name | (3,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-13-0 | |

| Record name | (3,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.